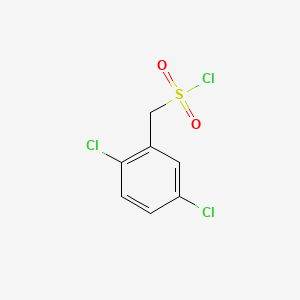

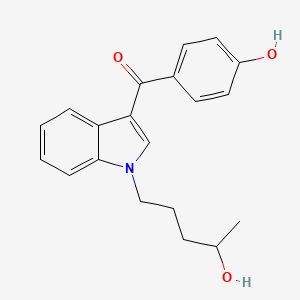

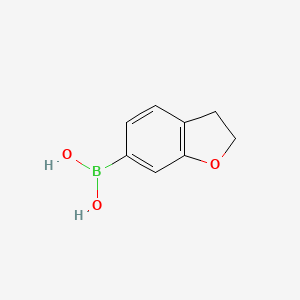

![molecular formula C2H8ClNO B591581 Ethanolamine hydrochloride, [1-3H] CAS No. 133827-62-0](/img/structure/B591581.png)

Ethanolamine hydrochloride, [1-3H]

描述

Ethanolamine hydrochloride is a versatile compound in biochemistry and molecular biology . It plays a pivotal role in diverse research areas . Primarily, it functions as a buffering agent, ensuring a stable pH environment crucial for enzymatic reactions, protein solubilization, and other biological processes . It is a viscous, hygroscopic amino alcohol with an ammoniacal odor . It is widely distributed in biological tissue and is a component of lecithin . It is used as a surfactant, fluorimetric reagent, and to remove CO2 and H2S from natural gas and other gases .

Synthesis Analysis

Ethanolamine is taken up by cells through a high-affinity transport system and is utilized to synthesize nervous system . Ethanolamine can be incorporated directly into an existing glycerophosphatide by a Ca2±dependent base exchange reaction . Another pathway involves the formation of CDP-ethanolamine, which then combines with a 1,2-diac-glycerol . A third pathway for phosphatidylethanolamine synthesis is the decarboxylation of phosphatidylserine, a reaction that takes place in the mitochondria .Molecular Structure Analysis

Ethanolamine hydrochloride has a linear formula of H2NCH2CH2OH · HCl . Its molecular weight is 97.54 . Monoethanolamine is a unique molecule that involves both hydroxyl and amino groups, which can form OH…N and NH…O intramolecular and various OH…N, OH…O, NH…O, and NH…N intermolecular hydrogen bonds .Chemical Reactions Analysis

Ethanolamine hydrochloride is utilized as a carbon and nitrogen source by bacteria that differs phylogenetically . It exists as phosphotidylethanolamine in the bacterial and mammalian cell membrane . Ethanolamine-ammonia lyase is responsible for the degradation of ethanolamine into acetaldehyde and ammonia .Physical And Chemical Properties Analysis

Ethanolamine hydrochloride is a solid substance . It has a melting point range of 82-84 °C . It is soluble in water at 0.33 g/mL, clear, colorless to very faintly yellow . It is hygroscopic and incompatible with bases and strong oxidizing agents .安全和危害

Ethanolamine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and to store in a well-ventilated place with the container tightly closed .

未来方向

Ethanolamine hydrochloride has potential applications in various fields. It is used as a surfactant, fluorimetric reagent, and to remove CO2 and H2S from natural gas and other gases . It is also a component of lecithin and is widely distributed in biological tissue . Future research could explore its potential uses in other areas.

属性

IUPAC Name |

2-amino-2,2-ditritioethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H/i1T2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUNIMVZCACZBB-OQTFWYQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C([3H])(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanolamine hydrochloride, [1-3H] | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

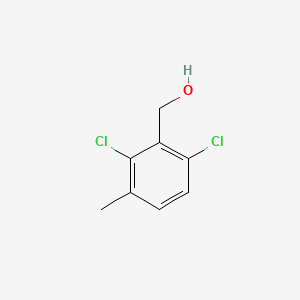

![(2-[1,2,4]Triazol-1-yl-phenyl)methanol](/img/structure/B591502.png)

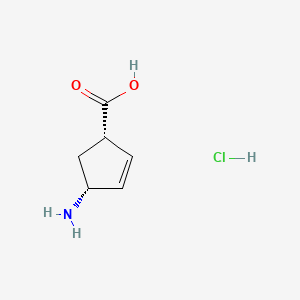

![3-Amino-7,7a-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B591505.png)

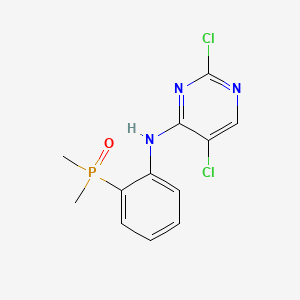

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B591513.png)

![Benzeneacetic acid, -alpha--[(1-oxohexyl)amino]-](/img/no-structure.png)